molecular formula C11H14O B1604640 Spiro[5.5]undeca-1,8-dien-3-one CAS No. 30834-47-0

Spiro[5.5]undeca-1,8-dien-3-one

Cat. No.: B1604640
CAS No.: 30834-47-0
M. Wt: 162.23 g/mol
InChI Key: WFZMDPXIOJHKJV-UHFFFAOYSA-N
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Description

Spiro[5.5]undeca-1,8-dien-3-one is a bicyclic organic compound characterized by two fused six-membered rings sharing a central sp³-hybridized carbon atom (spiro center). The molecule features a ketone group at position 3 and methyl substituents at positions 1, 5, 5, and 9, with the (R)- and (S)-enantiomers identified via chiral separation techniques . Its molecular formula is C₁₅H₂₂O (molecular weight: 218.33 g/mol), and it is commercially available with CAS numbers 61661-46-9 (S-isomer) and 61661-47-0 (R-isomer) . The compound’s stereochemistry and helical conformation contribute to its optical activity, making it a subject of interest in chiral materials and pharmaceutical research .

Properties

CAS No.

30834-47-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

spiro[5.5]undeca-4,9-dien-3-one

InChI

InChI=1S/C11H14O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-2,4,8H,3,5-7,9H2

InChI Key

WFZMDPXIOJHKJV-UHFFFAOYSA-N

SMILES

C1CC2(CCC(=O)C=C2)CC=C1

Canonical SMILES

C1CC2(CCC(=O)C=C2)CC=C1

Other CAS No.

30834-47-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between Spiro[5.5]undeca-1,8-dien-3-one and structurally related spiro compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Optical Activity
This compound C₁₅H₂₂O Ketone, tetramethyl COX-2 inhibition Commercial synthesis Chiral (R/S enantiomers)
2,4,8,10-Tetraoxaspiro[5.5]undecane C₇H₁₂O₄ Four oxygen atoms N/A Condensation of pentaerythritol with ketones Flexible, non-chiral
7-Azaspiro[4.5]decane derivatives C₁₇H₂₃NO₂ Benzyl, carboxylic acid GABA receptor modulation Acid-catalyzed hydrolysis of nitriles Diastereomeric separation
Spiro[5.5]undeca-1,8-diene C₁₅H₂₂ Tetramethyl Weak COX-2 binding Not specified Non-chiral
α-Chamigrene C₁₅H₂₄ Tetramethyl, diene Fragrance/aromatic agent Natural extraction Chiral (R-configuration)

Key Observations:

  • Functional Groups: The ketone in this compound enhances hydrogen-bonding capacity, critical for its COX-2 inhibitory activity, whereas oxygen-rich analogs (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) lack bioactivity but exhibit high polarity .
  • Chirality: Unlike non-chiral spiro dienes (e.g., Spiro[5.5]undeca-1,8-diene), this compound’s enantiomers display distinct optical properties due to conformational equilibria between axial (ax) and equatorial (eq) conformers .
  • Synthesis: Commercial synthesis routes (e.g., acid-catalyzed cyclization) contrast with natural extraction methods for α-Chamigrene or stepwise condensation for tetraoxa derivatives .

Physicochemical Properties

Property This compound 2,4,8,10-Tetraoxaspiro[5.5]undecane α-Chamigrene
Density (g/cm³) 0.90 (predicted) 1.25–1.30 (estimated) 0.90 ± 0.1
Melting Point (°C) 272.7 (predicted) Not reported -
Solubility Lipophilic Hydrophilic Lipophilic
Stability Air-stable Hygroscopic Oxidizes slowly

Notable Differences:

  • The ketone derivative’s lipophilicity contrasts with the hydrophilic nature of tetraoxa analogs, influencing their pharmacokinetic profiles.
  • α-Chamigrene, a natural terpene, lacks functional groups like ketones, reducing its reactivity compared to this compound .

Stereochemical Considerations

This compound’s chirality arises from its spiro center and substituent arrangement. Theoretical calculations (TD-DFT) and experimental CD spectra confirm that its optical activity stems from a combination of spiro chirality and substituent stereogenicity, unlike simpler spiro compounds (e.g., Spiro[5.5]undeca-1,8-diene), which lack such complexity .

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